5-Methoxy-1-methyl-1h-indole-3-carboxylic acid

Overview

Description

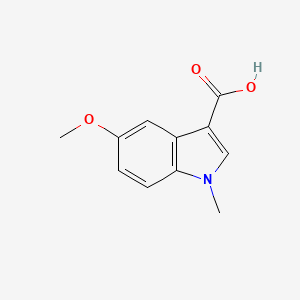

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is an indolyl carboxylic acid . It is a derivative of 1-Methylindole-3-carboxylic acid and can be used for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .

Synthesis Analysis

A concise, regioselective, and highly efficient strategy for the construction of 6-bromo-5-methoxy-1 H -indole-3-carboxylic acid has been developed through trifluoroacetylated indole driven hydrolysis .Molecular Structure Analysis

The molecular formula of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is C10H9NO3 . The InChI representation is InChI=1S/C10H9NO3/c1-14-6-2-3-9-7 (4-6)8 (5-11-9)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis

The compound can be prepared by the esterification of indole-5-carboxylic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 62.3 Ų and a complexity of 231 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Neuroprotective Agent Development

This compound has been utilized in the synthesis of neuroprotective agents. For instance, derivatives of 5-Methoxy-indole carboxylic acid have shown potential in modulating inflammatory and anti-oxidative pathways in mouse models of Parkinson’s Disease (PD), indicating its relevance in neurodegenerative disease research .

Synthesis of Protein Kinase Inhibitors

It serves as a precursor in the biosynthesis of inhibitors of protein kinases. These inhibitors are crucial in regulating cellular processes and have implications in cancer therapy and other diseases where protein kinases play a pivotal role .

Metal-Free Organic Synthesis

The compound is involved in metal-free Friedel-Crafts alkylation, which is an important reaction in organic synthesis for constructing complex molecules without the need for metal catalysts, thus reducing potential environmental and health hazards .

Preparation of Indirubin Derivatives

Indirubin derivatives, which have applications in anticancer treatments, can be synthesized using 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid. These derivatives are studied for their ability to inhibit cyclin-dependent kinases, which are essential for cell cycle regulation .

Anticancer Immunomodulators

This indole derivative is used to prepare pyridyl-ethenyl-indoles, which show promise as anticancer immunomodulators. These compounds can potentially modulate the immune system to target cancer cells more effectively .

Autoxidative Coupling Reactions

The compound is also used in autoxidative coupling reactions to prepare indolyl-quinolines, which are important for their diverse pharmacological activities including antimicrobial and antitumor properties .

Synthesis of Anthranilic Acids

Anthranilic acids have various pharmaceutical applications and can be synthesized from 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid using bromamine-B oxidant and palladium chloride catalyst. This showcases the compound’s versatility in medicinal chemistry .

Plant Hormone Research

Indole derivatives like 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid are structurally related to plant hormones such as indole-3-acetic acid. Research into these relationships can lead to advancements in agricultural sciences and plant biology .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that indole derivatives show various biologically vital properties .

properties

IUPAC Name |

5-methoxy-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXCWZGYZFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)